N-[2-(2-Propylphenoxy)ethyl]acetamide
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Overview
Description
N-[2-(2-Propylphenoxy)ethyl]acetamide is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a propyl group attached to a phenoxyethyl chain, which is further linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Propylphenoxy)ethyl]acetamide typically involves the reaction of 2-propylphenol with ethylene oxide to form 2-(2-propylphenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: Dichloromethane or toluene
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated control systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Propylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the acetamide group to form primary amines.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 2-(2-Propylphenoxy)acetic acid.
Reduction: N-[2-(2-Propylphenoxy)ethyl]amine.
Substitution: 4-bromo-2-(2-propylphenoxy)ethylacetamide or 4-nitro-2-(2-propylphenoxy)ethylacetamide.
Scientific Research Applications
N-[2-(2-Propylphenoxy)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Propylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl chain allows for hydrophobic interactions, while the acetamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Phenoxy)ethyl]acetamide
- N-[2-(2-Isopropylphenoxy)ethyl]acetamide
- N-[2-(2-Butylphenoxy)ethyl]acetamide
Uniqueness
N-[2-(2-Propylphenoxy)ethyl]acetamide is unique due to the presence of the propyl group, which influences its hydrophobicity and reactivity. This structural feature can affect its interaction with biological targets and its overall chemical behavior compared to similar compounds.
Properties
IUPAC Name |
N-[2-(2-propylphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-6-12-7-4-5-8-13(12)16-10-9-14-11(2)15/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNHNEZVPXNXLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCCNC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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